molecular formula C17H20ClN3O4S B2487242 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1206987-40-7

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2487242
CAS RN: 1206987-40-7
M. Wt: 397.87
InChI Key: NXSFVVXZGXBUFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the use of biaryl pyrazole and sulfonamide derivatives. For example, Srivastava et al. (2008) reported the synthesis of a biaryl pyrazole sulfonamide derivative, exploring the effects of replacing the -CO group with a -SO(2) group in the aminopiperidine region, showing the intricate process of synthesizing such complex molecules (Srivastava et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds within this category has been extensively studied. For instance, Naveen et al. (2015) synthesized a compound and confirmed its structure through X-ray diffraction studies, revealing details about the compound's crystal system and molecular geometry (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be complex. Shim et al. (2002) discussed the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, highlighting the compound's conformations and its interactions at the molecular level (Shim et al., 2002).

Physical Properties Analysis

The physical properties of such compounds are crucial for understanding their behavior and potential applications. While the specific physical properties of "N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" are not directly reported, studies like those conducted by Guna et al. (2009), which involved the synthesis and biological screening of similar compounds, provide insight into methods for assessing physical properties (Guna et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is essential for predicting how these compounds interact with biological systems. Research by Kumar et al. (2004) on the synthesis and in vitro evaluation of a potential imaging agent for CB1 receptors using PET is an example of how the chemical properties of these compounds are analyzed (Kumar et al., 2004).

Scientific Research Applications

Molecular Interaction and Conformational Analysis

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with structural similarity, has been extensively studied for its potent and selective antagonism at the CB1 cannabinoid receptor. Through conformational analysis and molecular modeling, it has been shown to have distinct conformations influencing its interaction with the receptor, suggesting a nuanced understanding of ligand-receptor dynamics that could inform the development of targeted therapies in neurological and psychiatric disorders (J. Shim et al., 2002).

Structure-Activity Relationships

Further insights into the structure-activity relationships (SAR) of pyrazole derivatives, including compounds closely related to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, have provided a foundation for the development of more selective and potent ligands. These studies highlight the critical role of specific substituents in modulating receptor affinity and selectivity, offering pathways for the synthesis of novel compounds with potential therapeutic applications (R. Lan et al., 1999).

Drug Candidates for Alzheimer’s Disease

Research on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has identified potential drug candidates for Alzheimer’s disease. These compounds have been synthesized and evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), demonstrating the compound's relevance in addressing neurodegenerative disorders (A. Rehman et al., 2018).

Tritiation and Radioligand Development

The development of tritiated forms of cannabinoid receptor antagonists, closely related to this compound, has facilitated the study of receptor-ligand interactions in vivo. This work is crucial for the advancement of radioligand binding studies that can elucidate the roles of cannabinoid receptors in various physiological and pathological processes (H. Seltzman et al., 2002).

Antagonism and Therapeutic Potential

The exploration of biarylpyrazole inverse agonists at the cannabinoid CB1 receptor underscores the therapeutic potential of compounds like this compound. These studies provide insights into the mechanisms of action and the potential for treating conditions associated with CB1 receptor dysregulation, such as obesity, addiction, and mental health disorders (D. Hurst et al., 2006).

properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-26(23,24)21-8-6-13(7-9-21)17(22)19-11-15-10-16(25-20-15)12-2-4-14(18)5-3-12/h2-5,10,13H,6-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSFVVXZGXBUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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